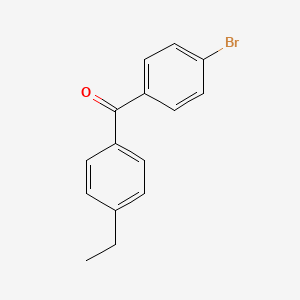

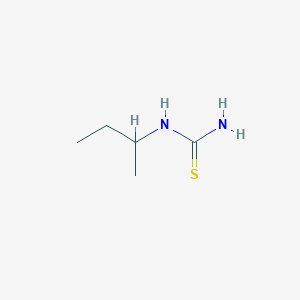

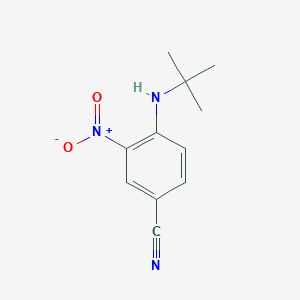

![molecular formula C12H15N3OS B1273392 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 403990-81-8](/img/structure/B1273392.png)

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The triazole core is a versatile scaffold in medicinal chemistry, often modified to enhance biological properties such as anti-inflammatory, antibacterial, antifungal, and antioxidant activities . The specific substitution pattern on the triazole ring can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazine with carbon disulfide and various electrophiles to form the triazole-thione core, followed by alkylation to introduce different substituents . For instance, the synthesis of S-substituted triazole derivatives can be achieved by reacting triazole-thiones with alkyl or aryl halides in the presence of a base . The synthesis of the compound would likely follow a similar pathway, with the introduction of the ethyl and (2-methylphenoxy)methyl groups at specific positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of substituents such as ethyl and (2-methylphenoxy)methyl groups can influence the geometry and electronic distribution within the molecule . Crystallographic analysis and density functional theory (DFT) calculations are commonly used to determine the optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as nucleophiles or electrophiles depending on the reaction conditions . They can form Schiff bases, react with electrophilic reagents, and undergo further functionalization to enhance their biological activity . The thiol group in the compound of interest may also provide additional reactivity, allowing for further derivatization or participation in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole core . Theoretical calculations can predict properties like nonlinear optical behavior, which may exceed that of standard materials like urea . Experimental techniques such as FT-IR, UV-visible, and NMR spectroscopy are used to characterize these compounds and assess their properties .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Anti-Proliferative Activity : 1,2,4-Triazoles, including variants like the specified compound, have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. One derivative, featuring a 3-methyl-phenyl substitution, showed significant urease inhibition and potential anti-proliferative properties, suggesting a promising role in pharmaceutical research (Ali et al., 2022).

DNA Methylation Inhibition : Derivatives of 1,2,4-triazole-3-thiol, by introducing specific substituents, have been studied for their impact on DNA methylation in cancer cells. This research indicates the potential of these compounds in targeting epigenetic mechanisms in cancer treatment (Hovsepyan et al., 2018).

Pharmacological Properties : Research into 1,2,4-triazole derivatives has explored their effect on the central nervous system (CNS) in mice, indicating a potential for developing new CNS-targeting pharmaceuticals (Maliszewska-Guz et al., 2005).

Chemical Properties and Applications

Corrosion Inhibition : Some 1,2,4-triazole-3-thiol derivatives have been investigated as corrosion inhibitors for metals, showing efficacy in protecting against corrosion in acidic environments. This highlights their potential use in industrial applications (Yadav et al., 2013).

Novel Synthesis Approaches : Research has been conducted on new methods of synthesizing 1,2,4-triazole-3-thiols, indicating ongoing interest in developing more efficient and diverse synthetic routes for these compounds (Kravchenko et al., 2018).

Propiedades

IUPAC Name |

4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWYYPGBQTZOQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392620 |

Source

|

| Record name | 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403990-81-8 |

Source

|

| Record name | 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

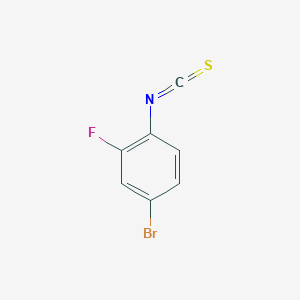

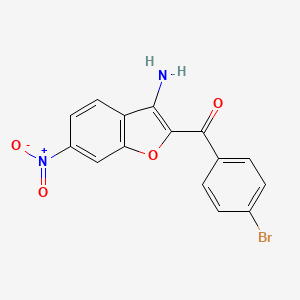

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

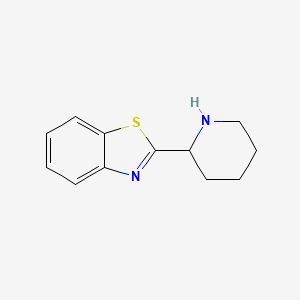

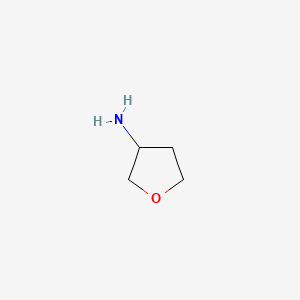

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

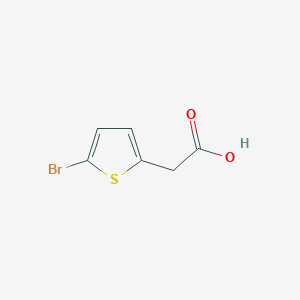

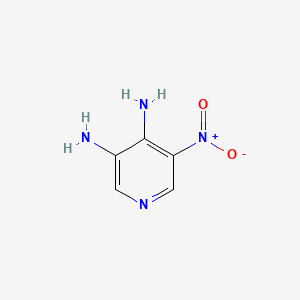

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)